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Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with information on potential off-target effects of ARV-766, a PROTAC®

(Proteolysis Targeting Chimera) androgen receptor (AR) degrader, and guidance on how to

mitigate and troubleshoot these effects in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ARV-766?

ARV-766 is a heterobifunctional small molecule that simultaneously binds to the androgen

receptor (AR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR,

marking it for degradation by the proteasome. This leads to the removal of both wild-type and

clinically relevant mutant forms of the AR protein.[1][2][3]

Q2: What are the known on-target effects of ARV-766?

ARV-766 is designed to selectively degrade the androgen receptor. Preclinical studies have

shown that it potently degrades AR in various prostate cancer cell lines, including those with

resistance-conferring mutations, with a half-maximal degradation concentration (DC50) of less

than 1 nM in VCaP cells.[3] In clinical trials involving men with metastatic castration-resistant

prostate cancer (mCRPC), ARV-766 has demonstrated significant reductions in prostate-

specific antigen (PSA) levels, a key biomarker of AR pathway activity.[4][5]

Q3: What are the potential off-target effects of ARV-766?
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As a PROTAC, ARV-766 has potential off-target effects that can be categorized as follows:

Degrader-mediated off-target degradation: ARV-766 could induce the degradation of proteins

other than the intended AR target. This can occur if the AR-binding or E3 ligase-binding

components of ARV-766 have affinity for other proteins, leading to the formation of

unintended ternary complexes.

Occupancy-based off-target effects: The AR-binding and E3 ligase-binding moieties of ARV-

766 could bind to other proteins without inducing their degradation, potentially inhibiting their

function in a manner similar to traditional small molecule inhibitors.

"Off-tissue" effects: ARV-766 may have effects in tissues other than the intended target

tissue, which could lead to toxicity.

While specific, comprehensive off-target degradation data for ARV-766 is not publicly available,

clinical trial data indicates that it is generally well-tolerated, with most treatment-related adverse

events being Grade 1 or 2.[6]

Q4: My experimental results are inconsistent with AR degradation. How can I troubleshoot this?

If you are observing unexpected phenotypes in your experiments, consider the following

troubleshooting steps:

Confirm AR Degradation: First, verify that ARV-766 is effectively degrading AR in your

specific experimental system (e.g., cell line, animal model) using methods like Western

blotting or mass spectrometry.

Investigate Potential Off-Targets: If AR is being degraded as expected, the unexpected

phenotype could be due to off-target effects. You can investigate this using the experimental

protocols outlined below, such as proteome-wide analysis to identify other degraded

proteins.

Use Control Compounds: Employ control molecules in your experiments. This could include

an inactive epimer of the E3 ligase ligand, which would not be expected to induce

degradation, or the AR-binding warhead alone to assess for occupancy-based effects.
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Titrate ARV-766 Concentration: Use the lowest effective concentration of ARV-766 to

minimize potential off-target effects. A dose-response experiment can help identify the

optimal concentration for AR degradation with minimal side effects.

Quantitative Data Summary
Table 1: On-Target Activity of ARV-766

Parameter Value Cell Line/Context Reference

DC50 (AR

Degradation)
<1 nM VCaP cells [3]

Maximum

Degradation (Dmax)
>90%

In vivo (efficacious

doses)
[7]

PSA50 (≥50% PSA

decline)
43%

mCRPC patients with

AR LBD mutations
[4]

Table 2: Clinical Safety Profile of ARV-766 (Phase 1/2 Trial)

Treatment-Related Adverse Event (Any
Grade, ≥10% of patients)

Frequency

Fatigue 36%

Nausea 19%

Diarrhea 15%

Alopecia 14%

Increased blood creatinine 13%

Decreased appetite 11%

Data from a study of 103 patients with mCRPC.

The majority of these events were Grade 1 or 2.

[8]
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Experimental Protocols
1. Proteomics-Based Off-Target Analysis

This method provides an unbiased, proteome-wide view of protein level changes upon ARV-

766 treatment.

Objective: To identify unintended protein degradation caused by ARV-766.

Methodology:

Cell Culture and Treatment: Culture your cells of interest and treat with ARV-766 at various

concentrations and time points. Include a vehicle control (e.g., DMSO).

Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

Protein Digestion and Labeling: Digest the proteins into peptides and label them with

isobaric tags (e.g., TMT) for quantitative analysis.

LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify and quantify proteins across all samples. Look for proteins that

show a significant decrease in abundance in the ARV-766-treated samples compared to

the control.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA can be used to assess the binding of ARV-766 to its intended target (AR) and potential

off-targets in a cellular context.[1][9][10]

Objective: To identify proteins that physically interact with ARV-766 in intact cells.

Methodology:

Cell Treatment: Treat intact cells with ARV-766 or a vehicle control.

Heat Shock: Heat the treated cells across a range of temperatures.
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Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the

aggregated, denatured proteins by centrifugation.

Protein Detection: Analyze the soluble protein fraction by Western blotting for specific

target proteins or by mass spectrometry for a proteome-wide analysis.

Data Analysis: A shift in the melting temperature of a protein in the presence of ARV-766

indicates a direct binding interaction.
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Caption: Mechanism of action of ARV-766.
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Caption: Hypothetical off-target degradation pathway.
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Caption: Workflow for troubleshooting off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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